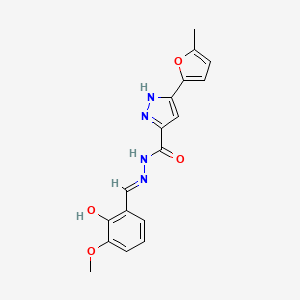![molecular formula C24H18N4OS B11672118 N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-Anthracen-9-ylmethyliden]-2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid ist eine komplexe organische Verbindung, die eine einzigartige Kombination aus Anthracen-, Benzimidazol- und Hydrazid-Funktionsgruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-Anthracen-9-ylmethyliden]-2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Anthracenderivats: Das Ausgangsmaterial, Anthracen, wird einer Formylierungsreaktion unterzogen, um eine Formylgruppe an der 9-Position einzuführen und Anthracen-9-carbaldehyd zu ergeben.
Synthese des Benzimidazolderivats: 1H-Benzimidazol-2-thiol wird durch die Kondensation von o-Phenylendiamin mit Schwefelkohlenstoff synthetisiert.
Kondensationsreaktion: Der Anthracen-9-carbaldehyd wird dann unter sauren oder basischen Bedingungen mit 2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid umgesetzt, um das Endprodukt N'-[(E)-Anthracen-9-ylmethyliden]-2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid zu bilden.
Industrielle Produktionsverfahren
Obwohl die industriellen Produktionsverfahren für diese spezifische Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Strömungsreaktoren und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-Anthracen-9-ylmethyliden]-2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Imingruppe in ein Amin umwandeln.
Substitution: Der Benzimidazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Benzimidazolderivate.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-Anthracen-9-ylmethyliden]-2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird wegen ihres Potenzials als Antikrebsmittel untersucht, da sie mit DNA interagieren und die Zellproliferation hemmen kann.
Materialwissenschaft: Sie wird wegen ihrer einzigartigen photophysikalischen Eigenschaften für den Einsatz in organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten untersucht.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle mit potenziellen pharmazeutischen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-Anthracen-9-ylmethyliden]-2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid beinhaltet seine Interaktion mit biologischen Makromolekülen:
DNA-Bindung: Die Anthracen-Einheit interkaliert in die DNA-Doppelhelix und stört die normale Funktion der DNA, wodurch die Replikation und Transkription gehemmt werden.
Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu einem Zellzyklusarrest und Apoptose führt.
Wirkmechanismus
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide involves its interaction with biological macromolecules:
DNA Binding: The anthracene moiety intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting replication and transcription.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Anthracenderivate: Verbindungen wie Anthracen-9-carbaldehyd und Anthracen-9-carbonsäure.
Benzimidazolderivate: Verbindungen wie 2-Mercaptobenzimidazol und Benzimidazol-2-thiol.
Einzigartigkeit
N'-[(E)-Anthracen-9-ylmethyliden]-2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazid ist aufgrund seiner Kombination aus Anthracen- und Benzimidazol-Einheiten einzigartig, die unterschiedliche photophysikalische und biologische Eigenschaften verleihen. Dies macht sie zu einer wertvollen Verbindung für die Forschung in verschiedenen wissenschaftlichen Disziplinen.
Eigenschaften
Molekularformel |
C24H18N4OS |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C24H18N4OS/c29-23(15-30-24-26-21-11-5-6-12-22(21)27-24)28-25-14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-14H,15H2,(H,26,27)(H,28,29)/b25-14+ |
InChI-Schlüssel |
WBFHKPDEMRYZJN-AFUMVMLFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CSC4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672128.png)

